2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(2-methylpiperidin-1-yl)propyl)acetamide 2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(2-methylpiperidin-1-yl)propyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1223786-86-4
VCID: VC2993221
InChI: InChI=1S/C27H41N7OS/c1-19-11-13-21(14-12-19)23-24(30-27(3,4)5)34-25(29-23)36-26(31-34)32(6)18-22(35)28-15-9-17-33-16-8-7-10-20(33)2/h11-14,20,30H,7-10,15-18H2,1-6H3,(H,28,35)
SMILES: CC1CCCCN1CCCNC(=O)CN(C)C2=NN3C(=C(N=C3S2)C4=CC=C(C=C4)C)NC(C)(C)C
Molecular Formula: C27H41N7OS
Molecular Weight: 511.7 g/mol

2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(2-methylpiperidin-1-yl)propyl)acetamide

CAS No.: 1223786-86-4

Cat. No.: VC2993221

Molecular Formula: C27H41N7OS

Molecular Weight: 511.7 g/mol

* For research use only. Not for human or veterinary use.

2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(2-methylpiperidin-1-yl)propyl)acetamide - 1223786-86-4

Specification

CAS No. 1223786-86-4
Molecular Formula C27H41N7OS
Molecular Weight 511.7 g/mol
IUPAC Name 2-[[5-(tert-butylamino)-6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-methylamino]-N-[3-(2-methylpiperidin-1-yl)propyl]acetamide
Standard InChI InChI=1S/C27H41N7OS/c1-19-11-13-21(14-12-19)23-24(30-27(3,4)5)34-25(29-23)36-26(31-34)32(6)18-22(35)28-15-9-17-33-16-8-7-10-20(33)2/h11-14,20,30H,7-10,15-18H2,1-6H3,(H,28,35)
Standard InChI Key YITFXEQZEFRMHX-UHFFFAOYSA-N
SMILES CC1CCCCN1CCCNC(=O)CN(C)C2=NN3C(=C(N=C3S2)C4=CC=C(C=C4)C)NC(C)(C)C
Canonical SMILES CC1CCCCN1CCCNC(=O)CN(C)C2=NN3C(=C(N=C3S2)C4=CC=C(C=C4)C)NC(C)(C)C

Introduction

The compound 2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b] thiadiazol-2-yl)(methyl)amino)-N-(3-(2-methylpiperidin-1-yl)propyl)acetamide is a complex organic molecule that incorporates several pharmacophores, including imidazo[2,1-b] thiadiazole, p-tolyl, and 2-methylpiperidin-1-yl groups. This compound is likely designed to exploit the biological activities associated with these moieties, such as antimicrobial, anti-inflammatory, and anticancer properties, which are commonly observed in similar structures .

Synthesis and Structural Confirmation

The synthesis of such compounds typically involves multi-step reactions, starting with the formation of the imidazo[2,1-b] thiadiazole core. This can be achieved through condensation reactions involving appropriate precursors. The introduction of the tert-butylamino and p-tolyl groups would likely involve electrophilic substitution reactions, while the attachment of the 2-methylpiperidin-1-ylpropyl moiety could be facilitated by amide bond formation.

Structural confirmation would typically involve spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. These techniques help identify the presence of specific functional groups and confirm the molecular structure .

3.1. Antimicrobial Activity

Compounds with the imidazo[2,1-b] thiadiazole scaffold have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . The incorporation of the p-tolyl group may enhance this activity due to its potential to interact with biological targets.

3.2. Anticancer Activity

Imidazo[2,1-b] thiadiazole derivatives have been explored for their anticancer properties, including antiproliferative effects against various cancer cell lines . The addition of a 2-methylpiperidin-1-ylpropyl group could influence the compound's ability to interact with specific cancer-related targets.

3.3. Anti-inflammatory Activity

Some thiadiazole compounds have demonstrated anti-inflammatory potential, which could be relevant for this compound depending on its specific interactions with inflammatory pathways .

Data Tables

Given the lack of specific data on this exact compound, we can infer potential properties based on similar structures. Here is a hypothetical table summarizing some expected characteristics:

PropertyExpected Value/Range
Molecular WeightApproximately 500-600 g/mol
SolubilityModerate in organic solvents
Melting Point150-250°C
Antimicrobial ActivityActive against Gram-positive and Gram-negative bacteria
Anticancer ActivityPotential antiproliferative effects against cancer cell lines
Anti-inflammatory ActivityPossible inhibition of inflammatory pathways

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